
1,2,3-Pentatriene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Pentatriene is an organic compound with the molecular formula C₅H₆ It is a linear molecule consisting of five carbon atoms connected by alternating single and double bonds, resulting in a structure with three consecutive double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Pentatriene can be synthesized through various methods. One common approach involves the dehydrohalogenation of 1,2,3-tribromopropane using a strong base such as potassium tert-butoxide. The reaction proceeds as follows:
CH2Br−CHBr−CH2Br+3KOtBu→CH2=C=CH−CH3+3KBr+3tBuOH
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves similar dehydrohalogenation reactions on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Pentatriene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
Oxidation: Epoxides and other oxygenated compounds.
Reduction: Saturated hydrocarbons such as pentane.
Substitution: Halogenated derivatives like 1,2,3-tribromopentane.
Scientific Research Applications
1,2,3-Pentatriene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the properties and reactivity of cumulenes. Its unique structure makes it valuable for investigating electronic and steric effects in organic reactions.
Biology: While not directly used in biological systems, its derivatives and related compounds can be studied for potential biological activity.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with unique mechanisms of action.
Industry: It can be used as a precursor for synthesizing more complex organic molecules, which may have applications in materials science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 1,2,3-Pentatriene in chemical reactions involves the interaction of its multiple double bonds with various reagents. The linear arrangement of double bonds allows for unique reactivity patterns, such as:
Electrophilic Addition: The double bonds can react with electrophiles, leading to the formation of addition products.
Nucleophilic Attack: Nucleophiles can attack the electron-deficient carbon atoms in the double bonds, resulting in substitution or addition reactions.
Comparison with Similar Compounds
Similar Compounds
1,2-Butadiene: A cumulene with two consecutive double bonds.
1,3-Butadiene: A diene with two double bonds separated by a single bond.
1,2,4-Pentatriene: A cumulene with three consecutive double bonds but a different arrangement of carbon atoms.
Uniqueness
1,2,3-Pentatriene is unique due to its specific arrangement of three consecutive double bonds, which imparts distinct electronic and steric properties. This makes it an interesting compound for studying the behavior of cumulenes and their reactivity in various chemical contexts.
Properties
CAS No. |
62018-46-6 |
|---|---|
Molecular Formula |
C5H6 |
Molecular Weight |
66.10 g/mol |
InChI |
InChI=1S/C5H6/c1-3-5-4-2/h4H,1H2,2H3 |
InChI Key |
WWQAGDWTJOKFQB-UHFFFAOYSA-N |
Canonical SMILES |
CC=C=C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















